molecular formula C7H11ClN2O B1602368 (2-Methoxypyridin-4-yl)methanamine hydrochloride CAS No. 149532-90-1

(2-Methoxypyridin-4-yl)methanamine hydrochloride

Cat. No. B1602368
CAS RN: 149532-90-1
M. Wt: 174.63 g/mol
InChI Key: YSSPAVQWHCPSSA-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methanamine hydrochloride, also known as MP4MA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied for its unique properties and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-yl)methanamine hydrochloride involves its ability to bind to specific receptors in the brain, such as the nicotinic acetylcholine receptor. This binding results in the modulation of neurotransmitter release, leading to changes in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function and memory in animal models. It has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been found to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-Methoxypyridin-4-yl)methanamine hydrochloride in lab experiments is its high potency and selectivity for specific receptors. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using this compound is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on (2-Methoxypyridin-4-yl)methanamine hydrochloride. One area of interest is the development of more potent and selective analogs of this compound for use in drug discovery. Another area of research is the investigation of the role of this compound in the regulation of synaptic plasticity and its potential therapeutic applications in neurological disorders. Additionally, the effects of this compound on other neurotransmitter systems and its potential interactions with other drugs should be further explored.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a valuable tool for studying the function of neurotransmitter receptors and for the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Scientific Research Applications

(2-Methoxypyridin-4-yl)methanamine hydrochloride has been used in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been studied as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It has also been used as a probe for studying the function of neurotransmitter receptors in the brain.

properties

IUPAC Name

(2-methoxypyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSPAVQWHCPSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589654
Record name 1-(2-Methoxypyridin-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1029689-75-5, 149532-90-1
Record name 4-Pyridinemethanamine, 2-methoxy-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029689-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxypyridin-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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